4-Ethynyl-5-fluoropyrimidine
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Overview
Description
4-Ethynyl-5-fluoropyrimidine is an organic compound with the molecular formula C6H3FN2 It is a fluorinated pyrimidine derivative, characterized by the presence of an ethynyl group at the 4-position and a fluorine atom at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-5-fluoropyrimidine typically involves the introduction of the ethynyl group and the fluorine atom onto the pyrimidine ring. One common method is the nucleophilic substitution reaction starting from 2,4-dichloro-5-fluoropyrimidine. The ethynyl group can be introduced using ethynyl lithium or ethynyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in a solvent like tetrahydrofuran at low temperatures to ensure regioselectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Ethynyl-5-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at the 5-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Addition: The ethynyl group can participate in electrophilic addition reactions with halogens and other electrophiles.
Cycloaddition: The ethynyl group can also undergo cycloaddition reactions, forming fused ring systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides, primary and secondary amines, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Electrophilic Addition: Halogens like bromine or chlorine can be used under mild conditions to add across the ethynyl group.
Cycloaddition: Reagents like azides or nitrile oxides can be used in the presence of a suitable catalyst.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.
Addition Products: Halogenated derivatives are common products of electrophilic addition.
Cycloaddition Products: Fused heterocyclic compounds are typical products of cycloaddition reactions.
Scientific Research Applications
4-Ethynyl-5-fluoropyrimidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated pyrimidines and other heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of enzymes involved in nucleic acid metabolism.
Industry: It can be used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Ethynyl-5-fluoropyrimidine primarily involves the inhibition of thymidylate synthase. This enzyme is essential for the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting thymidylate synthase, the compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells . Additionally, the ethynyl group may facilitate the formation of reactive intermediates that can further damage DNA.
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also targets thymidylate synthase.
4-Ethyl-5-fluoropyrimidine: Similar in structure but with an ethyl group instead of an ethynyl group.
2,4-Dichloro-5-fluoropyrimidine: A precursor in the synthesis of various fluorinated pyrimidines.
Uniqueness: 4-Ethynyl-5-fluoropyrimidine is unique due to the presence of both the ethynyl and fluorine substituents, which confer distinct chemical reactivity and biological activity. The ethynyl group enhances the compound’s ability to form reactive intermediates, while the fluorine atom increases its stability and lipophilicity, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
4-ethynyl-5-fluoropyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c1-2-6-5(7)3-8-4-9-6/h1,3-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKMDVTDZNSUMLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=NC=C1F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.10 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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